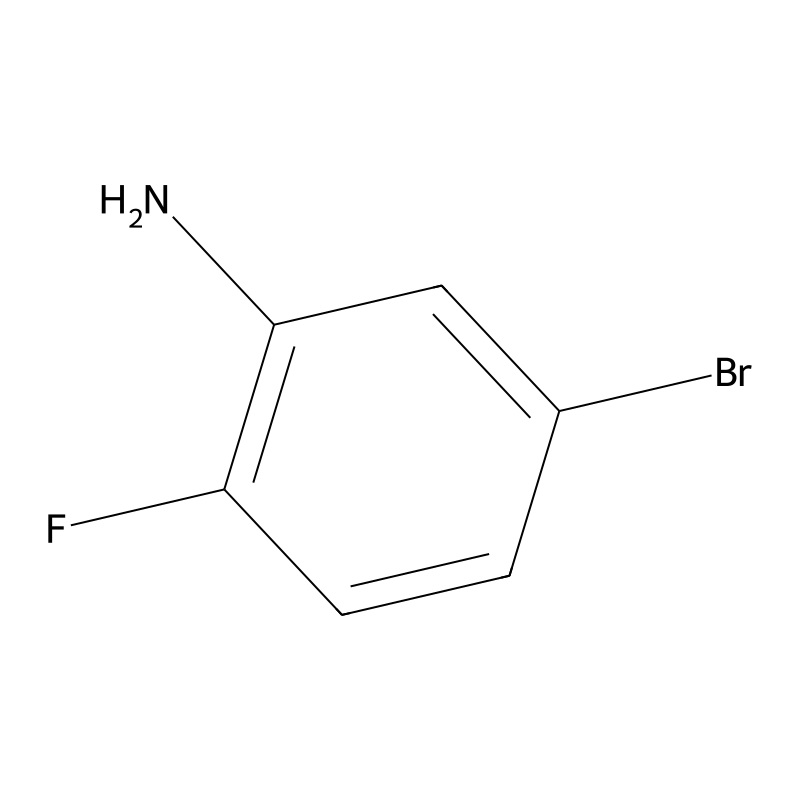5-Bromo-2-fluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Bromo-2-fluoroaniline is an intermediate used in the synthesis of various organic compounds. While the specific details of its production methods might be proprietary information, some research articles describe its synthesis through different routes, including:
- Diazotization of 2-bromo-5-fluoroaniline followed by treatment with fluoroboric acid [].
- Palladium-catalyzed amination of 1,2-dibromo-5-fluorobenzene with ammonia [].
These methods highlight the versatility of 5-bromo-2-fluoroaniline as a starting material for further chemical transformations.
Applications in Organic Synthesis:
The presence of both a bromine and a fluorine atom makes 5-bromo-2-fluoroaniline a valuable building block for the synthesis of diverse organic molecules. Here are some documented examples:
- Synthesis of bioactive heterocycles: 5-Bromo-2-fluoroaniline serves as a precursor for the synthesis of various heterocyclic compounds, including benzothiazoles and benzoxaboroles, which exhibit promising biological activities [, ].
- Preparation of functionalized aromatic compounds: Through coupling reactions, 5-bromo-2-fluoroaniline can be incorporated into complex aromatic molecules with desired functionalities. This allows researchers to explore the structure-activity relationships of these compounds for various applications [].
Future Potential:
The unique combination of functionalities in 5-bromo-2-fluoroaniline suggests its continued potential for future research endeavors. Ongoing exploration might involve:
- Development of novel pharmaceuticals: The ability of 5-bromo-2-fluoroaniline to participate in the synthesis of bioactive heterocycles opens doors for further research in drug discovery and development.
- Design of advanced materials: The incorporation of 5-bromo-2-fluoroaniline into functional materials could lead to the development of new materials with tailored properties for diverse applications.
5-Bromo-2-fluoroaniline is an aromatic amine characterized by the presence of both bromine and fluorine substituents on the benzene ring. Its molecular formula is and it has a molecular weight of approximately 190.01 g/mol. The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the aniline structure, which significantly influences its chemical reactivity and biological properties. This compound is typically encountered as a solid, with a melting point of around 27 °C and a boiling point of approximately 105 °C at reduced pressure .
- Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
- Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules .
- Reduction Reactions: The compound can be reduced to yield other anilines or derivatives through various reducing agents .
Several methods exist for synthesizing 5-bromo-2-fluoroaniline, including:
- Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of catalysts like Raney nickel under controlled conditions to yield 5-bromo-2-fluoroaniline with high purity and yield .
- Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions where suitable precursors are reacted with amines in the presence of bases to introduce the aniline functionality.
- Direct Halogenation: The compound can also be synthesized via direct halogenation methods, although these may require careful control to avoid multiple substitutions.
5-Bromo-2-fluoroaniline serves various applications, primarily as an intermediate in pharmaceutical synthesis. It is utilized in:
- Drug Development: As a building block for synthesizing more complex pharmaceutical agents.
- Material Science: In the formulation of polymers and other materials where specific electronic properties are desired due to its halogen substituents.
- Organic Synthesis: As a reagent in various organic transformations including coupling reactions that form carbon-carbon bonds .
Interaction studies involving 5-bromo-2-fluoroaniline often focus on its reactivity with biological targets or other chemical species. For instance, its ability to act as a nucleophile allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that could impact biological activity or toxicity. Furthermore, studies have indicated that compounds with similar structures can exhibit varied interactions based on their substituents, highlighting the importance of detailed interaction studies for understanding their behavior in biological systems .
Several compounds share structural similarities with 5-bromo-2-fluoroaniline, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromoaniline | Bromine at para position | Commonly used in dye synthesis |
| 3-Fluoroaniline | Fluorine at meta position | Exhibits different reactivity patterns |
| 2-Bromoaniline | Bromine at ortho position | Often used in pharmaceuticals |
| 4-Fluoroaniline | Fluorine at para position | Important in agrochemical applications |
Uniqueness of 5-Bromo-2-Fluoroaniline
The unique positioning of bromine and fluorine on the aromatic ring allows for distinct reactivity patterns that are not present in other similar compounds. This specific arrangement enhances its utility in selective nucleophilic substitutions while maintaining stability against various reaction conditions.
XLogP3
GHS Hazard Statements
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








